N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide
Description
Properties
CAS No. |
820231-62-7 |
|---|---|
Molecular Formula |
C18H18Br2N2O2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-acetamido-1,2-bis(4-bromophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18Br2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1 |
InChI Key |
JKMODCFNPRRBSC-QZTJIDSGSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=C(C=C1)Br)[C@@H](C2=CC=C(C=C2)Br)NC(=O)C |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 4-bromobenzylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of similar structures have demonstrated promising antimicrobial properties. For instance, compounds with similar bromophenyl moieties have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
- Case Study : A study on related thiazole derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural features of N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide may confer similar effects .
Anticancer Activity
The compound's anticancer potential has been explored through various studies focusing on different cancer cell lines. The structural characteristics of this compound suggest it may interact with cellular targets involved in cancer progression.
- Case Study : In a study assessing the anticancer properties of related compounds against MCF7 breast cancer cells, some derivatives exhibited significant cytotoxicity. The molecular docking studies indicated effective binding to key receptors involved in tumor growth .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Enzyme inhibition is crucial in therapeutic applications for diseases such as diabetes and neurodegenerative disorders.
- Mechanism : Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase and α-glucosidase. These enzymes play significant roles in metabolic pathways related to Alzheimer's disease and type 2 diabetes mellitus .
Comparative Data Table
Mechanism of Action
The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological activity:
Notes:
- Biological Activity : Compounds with oxo-acetamide moieties (e.g., compound 8) exhibit cytotoxicity due to hydrogen-bonding interactions with cellular targets, while nitroimidazole derivatives (e.g., compound 37) show antimicrobial activity .
- Synthesis Complexity : Sulfonamido and tert-butyl derivatives (e.g., compound 12 in ) require multi-step syntheses involving sulfonation and alkylation, whereas diacetates (e.g., compound 37) are synthesized via straightforward acetylation .
Biological Activity
N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide (CAS Number: 24133-54-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₂Br₂N₂O₂
- Molecular Weight : 372.052 g/mol
- Density : 1.756 g/cm³
- Boiling Point : 490.4 °C at 760 mmHg
- LogP : 3.97860
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters.
Enzyme Inhibition Studies
Recent studies have shown that compounds structurally related to this compound exhibit significant inhibitory activity against MAO-B. For instance:
- IC₅₀ Values : Compounds similar to this compound showed IC₅₀ values ranging from 0.78 µM to 1.65 µM for MAO-B inhibition .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Case Study 1: MAO-B Inhibition
In a study focused on the structure-activity relationship (SAR) of various compounds, this compound was evaluated alongside other derivatives. The results indicated that modifications in the bromophenyl groups significantly enhanced MAO-B inhibitory potency.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound selectively induced apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells.
Q & A
Q. What are the established synthetic routes for preparing N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide?
The compound can be synthesized via a two-step process:
- Step 1 : Formation of the (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diol intermediate. This is achieved through stereoselective dihydroxylation of a precursor alkene, often using oxidizing agents like N-methylmorpholine-N-oxide (NMO) in a tert-butanol/water system .
- Step 2 : Acetylation of the diol using acetic anhydride in anhydrous pyridine at 0°C, followed by purification via column chromatography. This method is analogous to the synthesis of structurally similar diacetamide derivatives . Key characterization : Confirm stereochemistry via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical integrity of the (1R,2R) configuration validated during synthesis?
- Chiral resolution : Use chiral auxiliaries or resolving agents, such as (–)-menthyl chloroformate, to separate enantiomers during intermediate steps .
- X-ray crystallography : Single-crystal diffraction analysis provides unambiguous confirmation of the stereochemical configuration, as demonstrated in related bromophenyl acetamide derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify functional groups and confirm acetylation (e.g., acetate methyl protons at δ ~2.0 ppm) .
- HRMS : Validates molecular weight and purity.
- Polarimetry : Measures optical activity to confirm enantiomeric excess in chiral intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding and torsional angles. For example, dihedral angles between aromatic rings in related compounds (e.g., ~66.4°) reveal non-planar conformations critical for packing stability .
- Enantiomorph-polarity estimation : Apply parameters like Rogers’ η or Flack’s x to distinguish centrosymmetric vs. chiral space groups, preventing false chirality assignments in near-symmetric structures .
Q. What strategies address contradictions between spectroscopic and crystallographic data?
- Multi-technique validation : Cross-reference NMR-derived torsional angles with X-ray data. For example, acetamide group planarity discrepancies in NMR (dynamic averaging) vs. crystallography (static conformation) can be resolved via variable-temperature NMR .
- DFT calculations : Compare experimental and computed H/C chemical shifts to identify dynamic effects or crystallographic artifacts .
Q. How can reaction conditions be optimized to enhance diastereoselectivity?
- Solvent polarity effects : Use tert-butanol/water mixtures to stabilize transition states during dihydroxylation, improving (1R,2R) diol yield .
- Low-temperature acetylation : Conduct reactions at 0°C to minimize racemization during acetylation .
- Catalyst screening : Explore asymmetric catalysts (e.g., Sharpless dihydroxylation) for enantioselective diol synthesis .
Q. What mechanistic insights can be derived from monitoring reaction intermediates?
- In situ NMR : Track diol intermediate formation and acetylation kinetics in real time. For example, monitor the disappearance of diol OH signals (~3.5 ppm) during acetylation .
- Mass spectrometry : Identify transient intermediates (e.g., monoacetylated species) to propose a stepwise acetylation mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
